2-Phenylpyrimidine-5-carbonitrile
Overview
Description
2-Phenylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by a phenyl group attached to the pyrimidine ring at the second position and a carbonitrile group at the fifth position. This structure serves as a core for various derivatives with potential biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of 2-phenylpyrimidine-5-carbonitrile derivatives has been achieved through various methods. One approach involves a one-pot, multicomponent reaction using aromatic aldehydes, 1-nitroguanidine, and malononitrile under mild conditions, yielding products with active functional groups like amino, cyan, and nitro . Another method includes a three-component reaction in the presence of a catalytic amount of cetyltrimethylammonium bromide in water, followed by a sulfonylation step to produce novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives . Additionally, solvent-free conditions have been utilized to synthesize 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives, highlighting the environmental friendliness of the process .
Molecular Structure Analysis
The molecular structure of 2-phenylpyrimidine-5-carbonitrile derivatives has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . The crystal structure of related compounds has been determined by X-ray structure analysis, revealing the presence of hydrogen bonds and other intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
2-Phenylpyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with diverse biological activities. For instance, reactions with hydrazine hydrate, acetic anhydride, alkyl halides, and other reagents have been used to synthesize oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines . These reactions expand the chemical diversity and potential applications of the pyrimidine-5-carbonitrile scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylpyrimidine-5-carbonitrile derivatives are influenced by their functional groups and molecular structure. These compounds exhibit high melting points, positive heat of formation, and moderate sensitivity to impact and friction, as observed in the case of 2,4,6-triazidopyrimidine-5-carbonitrile . The presence of substituents on the pyrimidine ring can significantly affect the antimicrobial and anticancer activities of these derivatives .
Scientific Research Applications
Summary of the Application
2-Phenylpyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application
These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .
2. COX-2 Inhibitors
Summary of the Application
New Pyrimidine-5-Carbonitriles have been designed as COX-2 Inhibitors. These compounds were synthesized and evaluated for their COX-2 inhibitory activities .
Methods of Application
All compounds’ cyclooxygenase COX-2 inhibitory activities were evaluated, and all synthesized compounds demonstrated potent activity at minimal concentrations .
Results or Outcomes
Compounds 3b, 5b, and 5d were discovered to be the most active pyrimidine derivatives, with the highest COX-2 percent inhibition and IC 50 values being nearly equal to Celecoxib and approximately 4.7-, 9.3-, and 10.5-fold higher than Nimesulide .
3. Anticancer Agents Targeting EGFR WT and EGFR T790M
Summary of the Application
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application
These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells .
4. Anticancer Activity Against Four Cell Lines
Summary of the Application
New Pyrimidine-5-Carbonitriles have been designed as COX-2 Inhibitors. These compounds were synthesized and evaluated for their COX-2 inhibitory activities .
Methods of Application
All compounds’ cyclooxygenase COX-2 inhibitory activities were evaluated, and all synthesized compounds demonstrated potent activity at minimal concentrations .
Results or Outcomes
The pyrimidine derivatives 3b, 5b, and 5d demonstrated anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC 50 values in nanomolar in addition to low cytotoxicity on the normal W38-I cell line .
5. Anticancer Agents Targeting EGFR WT and EGFR T790M
Summary of the Application
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Methods of Application
These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Results or Outcomes
Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .
6. Anticancer Activity Against Four Cell Lines
Summary of the Application
New Pyrimidine-5-Carbonitriles have been designed as COX-2 Inhibitors. These compounds were synthesized and evaluated for their COX-2 inhibitory activities .
Methods of Application
All compounds’ cyclooxygenase COX-2 inhibitory activities were evaluated, and all synthesized compounds demonstrated potent activity at minimal concentrations .
Results or Outcomes
The pyrimidine derivatives 3b, 5b, and 5d demonstrated anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC 50 values in nanomolar in addition to low cytotoxicity on the normal W38-I cell line .
Safety And Hazards
properties
IUPAC Name |
2-phenylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDRGIMFRMFITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554090 | |
Record name | 2-Phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-carbonitrile | |
CAS RN |
85386-15-8 | |
Record name | 2-Phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.